Redox Potential Shift: 1- vs 2-Substituted Anthraquinones
In a systematic electrochemical comparison of two series of donor–acceptor anthraquinone derivatives bearing identical substituents at either the 1- or 2-position, Kotwica et al. (2025) demonstrated that the reduction potentials of 2-substituted anthraquinones are systematically higher (more positive) by 90 to 210 mV than those of their 1-substituted analogues [1]. This position-dependent redox shift arises from the differential electronic influence of the peri-carbonyl group at the 1-position, which stabilizes the reduced semiquinone state to a greater extent than the more distant carbonyl environment at the 2-position. For a procurement decision, this means that 1-(chloromethyl)anthracene-9,10-dione will exhibit a more negative (more reducing) first reduction potential than 2-(chloromethyl)anthraquinone, directly impacting its suitability as an electron-acceptor building block in donor–acceptor materials, its redox cycling behavior in biological pro-drug activation, and its electrochemical detection window in sensor applications.
2-isomer: 90–210 mV more positive
| Evidence Dimension | First reduction potential (E₁/₂) of anthraquinone core |
|---|---|
| Target Compound Data | Reduction potential systematically more negative (exact value not measured in chloromethyl series; class trend established across three donor substituent types) |
| Comparator Or Baseline | 2-substituted anthraquinone analogues: reduction potentials 90–210 mV more positive than 1-substituted counterparts (measured for phenoxazine, carbazole, and diphenylamine donor series) |
| Quantified Difference | ΔE = 90–210 mV (2-substituted more positive than 1-substituted); direction and magnitude consistent across all donor types tested |
| Conditions | Cyclic voltammetry and differential pulse voltammetry in 0.1 M Bu₄NPF₆/CH₂Cl₂; potentials referenced vs. Fc/Fc⁺; data from Kotwica et al., J. Phys. Chem. C 2025 |
Why This Matters
A 90–210 mV shift in reduction potential represents a >30-fold change in the equilibrium constant for electron-transfer reactions at 298 K, meaning the 1-isomer will participate in redox processes — including bioreductive activation and electrochemical switching — under conditions where the 2-isomer is essentially inactive.
- [1] Kotwica K, Charyton M, Jezuita A, Louarn G, Żukowska G, Sowa M, Boscher ND, Proń A. Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties: Electrochemical and Spectroelectrochemical Properties. J Phys Chem C. 2025;129(22):10646–10662. doi:10.1021/acs.jpcc.5c01028. View Source
